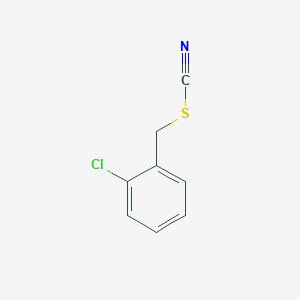

2-Chlorobenzyl thiocyanate

Cat. No. B1346447

Key on ui cas rn:

2082-66-8

M. Wt: 183.66 g/mol

InChI Key: BEQHMRYBIXNFTP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06703420B1

Procedure details

To a flame dried 5L 3-neck flask equipped with a mechamical overhead stirrer under nitrogen was added diisopropylamine (78.60 mL, 0.56 mol, 2.2 eq) and 2 L of benzene. After cooling to 0-5° C., 1.6 M n-BuLi (351.0 mL, 0.56 mol, 2.2 eq) was added dropwise via addition funnel while keeping the temperature at 0-5° C. The LDA was stirred for 45 min. at 0-5° C. 3-Bromophenylacetonitrile (50.0 g, 0.26 mol, 1.0 eq) dissolved in 200 mL of benzene was added dropwise via addition funnel keeping the temperature at 0-5° C. The mixture was stirred an additional 15 min at this temperature. 2-Chlorobenzylthiocyanate (J. Am. Chem. Soc., 1954, 76, 585) (103.0 g, 0.56 mol, 2.2 eq) dissolved in 200 mL benzene was added dropwise via addition funnel keeping the temperature at 0-5° C. During the addition, a precipitate formed. The reaction was allowed to warm to room temperature and the mixture stirred overnight. The reaction was quenched by adding water and 200 mL 10% NaOH. The layers were separated, and the benzene layer extracted with 10% NaOH (3×1 L). The basic layers were collected and acidified with conc. HCl to pH 1-2. A precipitate formed. Methylene chloride was added to dissolve the precipitate. The layers were separated and the aqueous layer reextracted with methylene chloride (2×). The methylene chloride layers were collected, dried (MgSO4) and the solvent removed in vacuo to yield 65.32 g of 2-(3-bromophenyl)malononitrile as a yellow solid. Recrystallization from methylcyclohexane yielded two crops: crop 1, 42.86 g of orange crystals, m.p. 99.5-101.5° C.; crop 2, 2.18 g of orange crystals, m.p. 97.0-99.0° C. Combined yield 79.9%. 1H-NMR (CDCl3) δ: 7.67 (s, 1H); 7.63 (d, 1H, J=7 Hz); 7.47 (d, 1H, J=7 Hz); 7.39 (t, 1H, J=7 Hz); 5.08 (s, 1H).

Yield

79.9%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH:4]C(C)C)(C)C.[Li]CCCC.[Li+].CC([N-]C(C)C)C.[Br:21][C:22]1[CH:23]=[C:24]([CH2:28][C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1.ClC1C=CC=CC=1CSC#N>C1C=CC=CC=1.C(Cl)Cl>[Br:21][C:22]1[CH:23]=[C:24]([CH:28]([C:1]#[N:4])[C:29]#[N:30])[CH:25]=[CH:26][CH:27]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

78.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

351 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li]CCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].CC(C)[N-]C(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=CC1)CC#N

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

103 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(CSC#N)C=CC=C1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

2.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred an additional 15 min at this temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

To a flame dried 5L 3-neck flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechamical overhead stirrer under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0-5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise via addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0-5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise via addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0-5° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate formed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding water and 200 mL 10% NaOH

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the benzene layer extracted with 10% NaOH (3×1 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The basic layers were collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A precipitate formed

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride layers were collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=CC1)C(C#N)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 65.32 g | |

| YIELD: PERCENTYIELD | 79.9% | |

| YIELD: CALCULATEDPERCENTYIELD | 113.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |